Home > Products > Screening Compounds P146689 > 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole - 1107061-66-4

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Catalog Number: EVT-2691162
CAS Number: 1107061-66-4
Molecular Formula: C19H16N4O3
Molecular Weight: 348.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,4-oxadiazoles, which have been extensively studied for their pharmacological properties. The presence of the pyrazole and dimethoxyphenyl groups enhances the potential for biological activity, making this compound a candidate for further research in drug development.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically oxadiazoles. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, which makes it a valuable scaffold in drug discovery. The classification of this compound can be summarized as follows:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: 1,2,4-Oxadiazoles
  • Functional Groups: Dimethoxyphenyl group and pyrazole group
Synthesis Analysis

Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be achieved through several methods:

  1. Condensation Reactions: A common approach involves the reaction of amidoximes with carboxylic acids or their derivatives. This method can utilize reagents like ethyl chloroformate to activate the carboxylic acid group for coupling with the amidoxime.
  2. One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel. This method has shown high yields and reduced reaction times.

Technical Details

The synthesis typically involves the following steps:

  • Formation of an amidoxime from a corresponding nitrile.
  • Reaction of the amidoxime with a carboxylic acid derivative in the presence of a base (e.g., sodium hydroxide) to form the oxadiazole ring.
  • Purification of the product via crystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole features:

  • An oxadiazole ring system (C2N2O).
  • A dimethoxyphenyl substituent at one position.
  • A phenyl-pyrazole substituent at another position.

Data

The molecular formula can be represented as C18H18N4O2C_{18}H_{18}N_4O_2, and its molecular weight is approximately 334.36 g/mol. The compound's melting point and spectral data (such as NMR and IR) would be essential for characterization but are not provided in the search results.

Chemical Reactions Analysis

Reactions

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can participate in various chemical reactions:

  • Nucleophilic Substitution: The oxadiazole nitrogen atoms can act as nucleophiles.
  • Electrophilic Aromatic Substitution: The phenyl groups may undergo electrophilic substitution reactions under appropriate conditions.

Technical Details

The stability of the oxadiazole ring allows for these reactions without significant degradation of the compound. Reaction conditions such as temperature and solvent choice can significantly influence yield and selectivity.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition of Enzymes: Similar compounds have shown inhibitory effects on monoamine oxidase enzymes.

Data on specific binding affinities or inhibition constants would further elucidate its mechanism but are not detailed in the current literature.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as solubility and boiling point are not provided in the search results, typical characteristics of oxadiazoles include:

  • Appearance: Generally solid at room temperature.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity towards nucleophiles and electrophiles. The presence of functional groups like methoxy may influence solubility and reactivity.

Applications

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its promising biological activity.

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit antibacterial, anti-inflammatory, antifungal, and anticancer activities . Therefore, this compound may serve as a scaffold for further modifications aimed at enhancing therapeutic efficacy.

Historical Evolution of 1,2,4-Oxadiazole-Based Pharmacophores

Emergence of 1,2,4-Oxadiazole in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger. Originally classified as "furo[ab1]diazoles" or "azoximes," this heterocyclic scaffold remained largely unexplored for nearly eight decades following its discovery [1] [2]. Significant medicinal chemistry interest emerged in the 1960s when researchers recognized its unique photochemical rearrangement properties and bioisosteric potential [1]. The first therapeutic application featuring this heterocycle arrived with oxolamine, a cough suppressant introduced in the 1960s that established the 1,2,4-oxadiazole nucleus as a viable pharmacophore [1] [6].

The subsequent four decades witnessed extensive exploration of this heterocycle, revealing an exceptionally broad spectrum of biological activities. Scientific attention to 1,2,4-oxadiazoles has doubled over the past fifteen years, reflecting their growing importance in drug discovery [1] [6]. This resurgence is largely attributed to the scaffold's unique bioisosteric properties, serving as a stable replacement for ester and amide functionalities, particularly when metabolic instability or susceptibility to hydrolysis poses challenges for lead compounds [1] [6]. The intrinsic electronic asymmetry of the 1,2,4-oxadiazole ring results in a pronounced electron-withdrawing effect, significantly stronger through the carbon in position 5 compared to position 3, influencing the physicochemical properties and reactivity of derivatives [2].

Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole as a Bioisostere

PropertyEster GroupAmide Group1,2,4-OxadiazoleImpact on Drug Design
Hydrolytic StabilityLowModerateHighImproved metabolic stability
Dipole Moment~1.8-2.0 D~3.5-4.0 D~3.8-4.5 DEnhanced polarity and solubility
Hydrogen Bonding CapacityAcceptor onlyDonor and acceptorAcceptor onlyAltered target interactions
Bond Angles/LengthsC-O-C ~116°C-N-C ~125°N-O-C ~105°Geometrical mimicry with steric variations
π-CharacterModerateModerateHighImproved stacking interactions

Notably, 1,2,4-oxadiazoles represent the only oxadiazole isomer found in natural products. Significant discoveries include phidianidines A and B (isolated in 2011 from the sea slug Phidiana militaris), which exhibit cytotoxic activity and selective agonist properties against PTP1B and CXCR4 receptors [1]. Quisqualic acid, derived from Quisqualis indica seeds and containing a 3-substituted 1,2,4-oxadiazole moiety, demonstrates affinity for metabotropic glutamate receptors II and IV, highlighting the scaffold's relevance to neurological targets [1] [6]. These natural occurrences validate the biological compatibility of the 1,2,4-oxadiazole pharmacophore and underscore its evolutionary significance in bioactive molecule design.

Key Milestones in Heterocyclic Drug Discovery Involving Pyrazole-Oxadiazole Hybrids

The integration of pyrazole and 1,2,4-oxadiazole motifs represents a strategic advancement in heterocyclic medicinal chemistry, leveraging the distinct pharmacological profiles of both pharmacophores. Pyrazole, a five-membered di-nitrogen heterocycle, has been extensively utilized as a privileged scaffold in drug discovery, contributing to agents spanning anticancer (pyrazofurin), anti-inflammatory (celecoxib, lonazolac), analgesic (difenamizole), and antidepressant (fezolamide) therapeutics [7]. The intrinsic hydrogen bonding capacity, aromatic character, and metabolic stability of pyrazole contribute significantly to drug-like properties [7]. The molecular hybridization strategy combining pyrazole with 1,2,4-oxadiazole aims to exploit synergistic effects, potentially enhancing target affinity, selectivity, and physicochemical profiles.

Significant milestones in pyrazole-oxadiazole hybrid development emerged in the early 2000s, focusing initially on anti-inflammatory and antimicrobial applications. Researchers demonstrated that the 1,3-diphenyl-1H-pyrazole carboxamide motif, when integrated with appropriate substitutions, exhibited potent antiproliferative activity (IC₅₀ = 0.26 μM) and mitogen-activated protein kinase inhibition (MEK IC₅₀ = 91 nM), establishing the pharmacological viability of such hybrids [7]. Subsequent structural refinements revealed that attaching thiazole moieties to the pyrazole component significantly enhanced cytotoxicity against cancer cell lines like MCF-7 (IC₅₀ values of 10.21-14.32 μM) [7]. These findings underscored the importance of heterocyclic appendages in optimizing pyrazole-oxadiazole hybrids.

Table 2: Evolution of Key Pyrazole-Oxadiazole Hybrids in Medicinal Chemistry

Time PeriodKey Hybrid StructuresPrimary Biological ActivitiesStructural Advancements
1960s-1990sSimple 3,5-diaryl-1,2,4-oxadiazoles with monocyclic pyrazolesAntitussive (Oxolamine), Vasodilatory (Butalamine)Initial proof-of-concept hybrid molecules
Early 2000s1,3-Diphenyl-1H-pyrazole-4-carboxamide-oxadiazolesAntiproliferative (IC₅₀ = 0.26 μM), MEK inhibitionIntroduction of carboxamide linker
2010-2015Thiazole-appended pyrazole-oxadiazolesCytotoxic (MCF-7 IC₅₀ = 10.21-14.32 μM)Integration of third heterocycle (thiazole)
2015-Present3-(3,4-Dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole and analoguesBroad-spectrum (Anticancer, Antimicrobial, Enzyme Inhibition)Multi-substituted aromatics (dimethoxyphenyl), Exploration of electronic effects

The specific hybrid "3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole" exemplifies contemporary design sophistication. This structure strategically positions an electron-rich 3,4-dimethoxyphenyl group at the oxadiazole carbon in position 3 and a 3-phenyl-1H-pyrazole moiety at carbon in position 5 [3] [7]. The dimethoxy substitution pattern enhances electron-donating capacity and potentially influences π-π stacking interactions with biological targets, while the N-unsubstituted pyrazole (NH tautomer) provides hydrogen-bonding capability crucial for target recognition [3] [7]. This configuration represents a deliberate optimization based on accumulated structure-activity relationship data, which indicated that disubstitution patterns at both carbon in position 3 and carbon in position 5 of the oxadiazole core maximize target engagement and selectivity across diverse enzyme classes, including kinases, transaminases, and phosphodiesterases [1] [9].

Role of Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement constitutes a cornerstone strategy in medicinal chemistry for refining lead compounds by substituting atoms or functional groups with alternatives possessing similar physicochemical properties but improved biocompatibility, pharmacokinetics, or safety profiles [4] [8]. This approach aims to enhance desired biological and pharmacological properties while minimizing structural perturbations to the original pharmacophore [4] [5]. The 1,2,4-oxadiazole heterocycle exemplifies a successful bioisostere, frequently employed to replace ester or amide functionalities, particularly when metabolic instability or susceptibility to enzymatic hydrolysis compromises the therapeutic potential of lead compounds [1] [6].

The strategic implementation of silicon-carbon bioisosterism has demonstrated significant potential in anticancer pharmacophore optimization. Silicon, with its larger atomic radius (111 pm vs. 77 pm for carbon), longer bond lengths (C-Si ~186 pm vs. C-C ~154 pm), and enhanced lipophilicity, can profoundly influence molecular conformation, electronic distribution, and membrane permeability [5]. These properties have been exploited to modulate the selectivity, physicochemical parameters, and drug-like characteristics of anticancer agents. For instance, silicon-containing analogs often exhibit improved metabolic stability due to resistance to cytochrome P450-mediated oxidation and enhanced selectivity profiles stemming from altered three-dimensional interactions with target proteins [5]. Computational modeling consistently supports these observations, revealing how silicon substitution can optimize binding interactions within hydrophobic enzyme pockets inaccessible to their carbon counterparts [5].

Within the context of 1,2,4-oxadiazole-pyrazole hybrids, bioisosteric principles guided critical structural decisions. The 1,2,4-oxadiazole ring itself serves as a quintessential bioisosteric replacement for labile ester groups in numerous pharmaceutical scaffolds [1] [6]. The design of "3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole" embodies this strategy. The oxadiazole core acts as a stable heterocyclic bioisostere for a theoretical dicarbonyl bridge, simultaneously mimicking the spatial and electronic properties while conferring superior metabolic stability compared to acyclic carbonyl counterparts [1] [6] [8]. Furthermore, the 3,4-dimethoxyphenyl substituent represents a potential bioisosteric optimization of simpler phenyl or phenolic groups, where the methoxy functions enhance electron donation, moderate lipophilicity, and potentially engage in additional hydrogen bonding or dipole interactions within target binding sites [3] [7]. This deliberate molecular editing, grounded in bioisosteric rationale, exemplifies how heterocyclic hybridization synergizes with replacement strategies to advance lead compounds toward optimized drug candidates with refined target affinity and improved physicochemical profiles.

Properties

CAS Number

1107061-66-4

Product Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Molecular Formula

C19H16N4O3

Molecular Weight

348.362

InChI

InChI=1S/C19H16N4O3/c1-24-16-9-8-13(10-17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)

InChI Key

MNBMDGRJPMYBRQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.